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Abstract
Chiauranib (also known as Ibcasertib or CS2164) is a potent, orally active small molecule

inhibitor that targets multiple key kinases implicated in cancer progression.[1][2] It exerts its

anti-tumor effects through the simultaneous inhibition of kinases involved in angiogenesis,

mitosis, and inflammation.[3] This technical guide provides a comprehensive overview of

Chiauranib, including its target profile, preclinical and clinical data, detailed experimental

methodologies, and the signaling pathways it modulates.

Core Mechanism and Target Profile
Chiauranib is a multi-target inhibitor that potently targets key kinases driving tumor growth,

vascularization, and immune evasion.[1][4] Its primary targets include Aurora B kinase,

Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor

Receptor alpha (PDGFRα), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2]

The half-maximal inhibitory concentrations (IC50) for these targets are in the low nanomolar

range, indicating high potency.[1][4]

Table 1: Kinase Inhibition Profile of Chiauranib

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1574309?utm_src=pdf-interest
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.medchemexpress.com/chiauranib.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0010168_PLK4.pdf
https://pubmed.ncbi.nlm.nih.gov/28004478/
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.medchemexpress.com/chiauranib.html
https://www.targetmol.com/compound/chiauranib
https://www.medchemexpress.com/chiauranib.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0010168_PLK4.pdf
https://www.medchemexpress.com/chiauranib.html
https://www.targetmol.com/compound/chiauranib
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase IC50 Range (nM)
Primary Function
in Cancer

Reference

Aurora B 1-9
Mitosis, cell cycle

control
[1][4]

VEGFR1 1-9
Angiogenesis,

vasculogenesis
[1][4]

VEGFR2 1-9
Angiogenesis,

vascular permeability
[1][4]

VEGFR3 1-9 Lymphangiogenesis [1][4]

PDGFRα 1-9
Cell proliferation,

angiogenesis
[1][4]

c-Kit 1-9
Cell survival,

proliferation
[1][4]

CSF-1R 1-9

Macrophage

differentiation and

survival, tumor

microenvironment

modulation

[1][4]

Preclinical and Clinical Data
Preclinical Efficacy
In preclinical studies, Chiauranib has demonstrated significant anti-tumor activity in various

cancer models.
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Parameter Value/Observation Model System Reference

Cell Cycle Arrest G2/M phase arrest
Human tumor cell

lines (e.g., Molt-4)
[1]

Phospho-Histone H3

Inhibition

Concentration-

dependent reduction
Molt-4 cells [1]

Anti-Angiogenic

Activity

Suppression of

VEGFR/PDGFR

phosphorylation,

inhibition of cell

proliferation and tube

formation

HUVEC and NIH3T3

cells
[1]

In Vivo Tumor Growth

Inhibition

Remarkable

regression or

complete inhibition

Human tumor

xenograft models
[1]

Oral Dosing in

Xenografts

0.5-40 mg/kg, once

daily

Mouse xenograft

models
[1]

Clinical Trial Findings
A Phase I dose-escalation study has been conducted to evaluate the safety, tolerability, and

pharmacokinetics of Chiauranib in patients with advanced solid tumors.
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Parameter Finding Reference

Maximum Tolerated Dose

(MTD)
50 mg, once daily [5]

Dose-Limiting Toxicity (DLT)
Grade 3 hypertension at 65

mg/day
[5]

Common Treatment-Related

Adverse Events

Fatigue, proteinuria,

hematuria, hypothyroidism,

hypertriglyceridemia,

hypertension

[6]

Preliminary Efficacy
12 out of 18 patients achieved

stable disease
[6]

Experimental Protocols
Kinase Inhibition Assay (LanthaScreen® TR-FRET Assay
- Representative Protocol)
This protocol outlines a general procedure for determining the IC50 of Chiauranib against its

target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

assay.

Materials:

Recombinant human kinase (e.g., Aurora B, VEGFR2)

Fluorescein-labeled substrate peptide

Terbium-labeled anti-phospho substrate antibody

ATP

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Chiauranib (serially diluted)
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384-well assay plates

Procedure:

Prepare a 2X kinase solution in assay buffer.

Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at the

Km for the specific kinase.

Add 2.5 µL of serially diluted Chiauranib to the assay plate wells.

Add 2.5 µL of the 2X kinase solution to each well.

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction by adding 10 µL of a 2X EDTA/terbium-labeled antibody solution in TR-

FRET dilution buffer.

Incubate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm

(fluorescein) and 495 nm (terbium).

Calculate the emission ratio and plot against the Chiauranib concentration to determine the

IC50 value.

Cell Proliferation Assay (CCK-8 Assay)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of

Chiauranib on the proliferation of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., DOHH2)

Complete cell culture medium
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Chiauranib (serially diluted)

CCK-8 solution

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.[7][8]

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell

attachment.[7][8]

Add 10 µL of serially diluted Chiauranib to the appropriate wells. Include a vehicle control

(DMSO).

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]

Add 10 µL of CCK-8 solution to each well.[7][8][9]

Incubate the plate for 1-4 hours at 37°C.[7][8][9]

Measure the absorbance at 450 nm using a microplate reader.[7][8]

Calculate the percentage of cell viability relative to the vehicle control and plot against the

Chiauranib concentration to determine the IC50 value.

In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Chiauranib
in a subcutaneous xenograft mouse model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)
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Human cancer cell line (e.g., DOHH2)

Matrigel (optional)

Chiauranib formulated for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Culture the cancer cells to a sufficient number and ensure high viability (>90%).

Resuspend the cells in a suitable buffer (e.g., PBS or serum-free media), with or without

Matrigel.

Subcutaneously inject 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

Monitor the mice for tumor formation.

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups.[10]

Administer Chiauranib (e.g., 10 mg/kg/day) or vehicle control orally once daily.

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated

using the formula: (Length x Width²)/2.[10]

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for the specified duration (e.g., 21-28 days).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Signaling Pathways and Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Xenograft_Model_Studies.pdf
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Xenograft_Model_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chiauranib's multi-targeted nature allows it to disrupt several critical signaling pathways

involved in cancer progression.
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Figure 1: Multi-target inhibition mechanism of Chiauranib.
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Figure 2: Inhibition of the VEGFR2/ERK/STAT3 signaling pathway by Chiauranib.
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Figure 3: General experimental workflow for the development of Chiauranib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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